Bienvenue dans la boutique en ligne BenchChem!

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1233200-48-0) is an enantiomerically pure piperidine derivative supplied as a hydrochloride salt with molecular formula C₉H₁₈ClNO₂ and molecular weight 207.70 g/mol. The compound features a defined (R)-stereocenter at the 3-position of the piperidine ring, an ethyl acetate side chain, and is classified under MDL number MFCD09955432.

Molecular Formula C9H18ClNO2
Molecular Weight 207.698
CAS No. 1233200-48-0
Cat. No. B578019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride
CAS1233200-48-0
Molecular FormulaC9H18ClNO2
Molecular Weight207.698
Structural Identifiers
SMILESCCOC(=O)CC1CCCNC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
InChIKeyNUFQPPPCFKZWRT-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1233200-48-0): Chiral Piperidine Building Block for Asymmetric Synthesis and Drug Discovery


(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1233200-48-0) is an enantiomerically pure piperidine derivative supplied as a hydrochloride salt with molecular formula C₉H₁₈ClNO₂ and molecular weight 207.70 g/mol [1]. The compound features a defined (R)-stereocenter at the 3-position of the piperidine ring, an ethyl acetate side chain, and is classified under MDL number MFCD09955432 . It belongs to the class of chiral piperidine-3-acetic acid ester building blocks widely employed in medicinal chemistry for constructing stereochemically defined drug candidates, particularly as intermediates in the synthesis of glucagon receptor (GCGR) antagonists and other bioactive molecules [2].

Why (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs


This compound is not interchangeable with its racemic mixture (CAS 16780-05-5) or the (S)-enantiomer (CAS 188883-58-1) because the stereochemical configuration at the piperidine 3-position dictates the three-dimensional orientation of the ethyl acetate side chain, which directly controls downstream diastereoselectivity in multi-step syntheses . The hydrochloride salt form (white solid, m.p. data available upon specification) further differentiates it from the free base (CAS 188883-57-0), which exists as a liquid at ambient temperature and presents distinct handling, storage, and stoichiometric control challenges . In patent-validated drug discovery programs such as GCGR antagonist development (CN107235960B), the (R)-enantiomer is explicitly specified as the reactant, and substitution with the (S)-form would invert the chirality of the final drug candidate, potentially abolishing target binding or altering pharmacological activity [1]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride vs. Closest Analogs


Enantiomeric Identity: Defined (R)-Stereochemistry vs. (S)-Enantiomer and Racemate

The target compound possesses a single defined (R)-stereocenter at the piperidine 3-position, confirmed by the InChI stereochemical descriptor '/t8-;/m1./s1' and the InChIKey NUFQPPPCFKZWRT-DDWIOCJRSA-N [1]. In contrast, the (S)-enantiomer (CAS 188883-58-1) carries the descriptor '/t8-;/m0./s1' with InChIKey NUFQPPPCFKZWRT-QRPNPIFTSA-N, while the racemic hydrochloride (CAS 16780-05-5) lacks a defined stereocenter entirely . This stereochemical distinction is absolute and non-interchangeable: the (R)-enantiomer is specifically mandated as a reactant in patent CN107235960B for constructing GCGR antagonist amide derivatives [2], whereas the (S)-enantiomer has been separately reported for prostaglandin D2 receptor antagonist synthesis . No racemic alternative can satisfy the stereochemical requirement of either application.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Salt Form Physical State: Crystalline Hydrochloride Solid vs. Liquid Free Base

The hydrochloride salt of (R)-ethyl 2-(piperidin-3-yl)acetate (CAS 1233200-48-0) is a white solid at 20°C, as specified by multiple vendors including Sigma Aldrich (JW PharmLab) and AKSci . The corresponding free base (CAS 188883-57-0) is described as a colorless to pale yellow liquid with a boiling point of 53-56°C at 0.08 mm Hg . The salt form eliminates the need for liquid handling equipment, enables gravimetric dispensing with standard laboratory balances, and provides a defined stoichiometric equivalent of the active piperidine species upon dissolution. Hydrochloride salts of piperidine derivatives are generally more stable under ambient storage conditions compared to their free base counterparts, which are susceptible to atmospheric CO₂ absorption and discoloration over time .

Solid-state handling Salt selection Process chemistry

Scalable Synthetic Route: 76% Overall Yield on 100-g Scale for the (R)-Enantiomer

Zhu et al. (2012) reported a practical and scalable four-step synthesis of ethyl (R)-piperidine-3-acetate (free base form) from commercially available 3-pyridylacetic acid, achieving 76% overall yield and demonstrated on a 100-g scale [1]. The synthesis employs hydrogenation of the pyridinium salt followed by chiral resolution, providing the (R)-enantiomer with high optical purity. In contrast, the racemic synthesis via direct alkylation of piperidine with ethyl bromoacetate under basic conditions has been reported with ~70.6% isolated yield in the Open Reaction Database, and requires subsequent chiral resolution steps that inherently sacrifice at least 50% of material yield if a single enantiomer is desired . The enantioselective route thus provides a net material efficiency advantage of approximately 2.2-fold over racemic synthesis followed by resolution (76% direct vs. ~35% effective for single enantiomer via resolution).

Process-scale synthesis Chiral hydrogenation Manufacturing scalability

Patent-Validated Application: Specified Intermediate for GCGR Antagonist Drug Candidates

Patent CN107235960B (granted 2021, active through 2036) explicitly employs (R)-ethyl 2-(piperidin-3-yl)acetate hydrochloride as a reactant in the synthesis of amide derivatives that function as glucagon receptor (GCGR) antagonists for the treatment of type 2 diabetes and related metabolic disorders [1]. The (R)-configuration of the piperidine-3-acetate moiety is structurally embedded in the final drug candidates, meaning the stereochemistry of this building block directly propagates to the drug substance [2]. In parallel, the (S)-enantiomer (CAS 188883-58-1) has been separately documented as a reagent for synthesizing phenylethylaminopyrimidinylpiperidine derivatives targeting prostaglandin D2 (DP2) receptors, a distinct therapeutic target . No patent was identified that interchangeably uses both enantiomers for the same target, confirming that the choice of enantiomer is pharmacologically deterministic rather than arbitrary.

Glucagon receptor antagonist Type 2 diabetes Chiral intermediate

Vendor Purity and Quality Specifications: Multi-Source Availability at 95-98% (HPLC)

The target compound is commercially available from multiple independent suppliers with defined purity specifications. CapotChem offers the compound at 98% minimum purity by HPLC with moisture content ≤0.5%, and production scale up to kilograms [1]. AKSci supplies it at 95% minimum purity as a solid . Sigma Aldrich (via JW PharmLab) lists it at 96% purity as a white solid . In contrast, the (S)-enantiomer (CAS 188883-58-1) is available from MolCore at ≥98% purity, but with a different MDL number (MFCD09955431 vs. MFCD09955432 for the (R)-form), providing a definitive quality control differentiator . The racemic hydrochloride (CAS 16780-05-5) is available at 97% purity from Aladdin but does not address the chiral purity requirement for asymmetric synthesis . The multi-vendor availability of the (R)-enantiomer at ≥95% purity across at least four independent suppliers mitigates single-source supply risk.

Chemical purity Quality control Multi-vendor sourcing

Physicochemical Property Differentiation: Hydrochloride Salt Modulates LogP and Aqueous Solubility for Reaction Design

The hydrochloride salt form alters key physicochemical properties compared to the free base, with implications for reaction solvent selection and workup procedures. The free base ethyl (R)-2-(piperidin-3-yl)acetate (CAS 188883-57-0) has a computed LogP of approximately 1.27 (XLogP3) [1], whereas the hydrochloride salt (CAS 1233200-48-0) exhibits a lower effective LogP (~0.65) due to ionization, translating to enhanced aqueous solubility . The topological polar surface area (TPSA) of 38.3 Ų is identical for both forms, indicating that hydrogen bonding capacity is unchanged, but the salt form's increased water solubility (qualitatively described as soluble in water and polar organic solvents) facilitates direct use in aqueous reaction media without pre-neutralization . In comparison, the free base requires organic solvent dissolution and is typically handled under inert atmosphere. For biphasic reaction conditions or aqueous workup, the hydrochloride salt enables direct partitioning control without additional pH adjustment steps.

Lipophilicity Aqueous solubility Salt-form partitioning

Procurement-Driven Application Scenarios for (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1233200-48-0)


Glucagon Receptor (GCGR) Antagonist Drug Discovery and Development

This compound is the specified chiral intermediate in patent CN107235960B for constructing amide-based GCGR antagonists targeting type 2 diabetes. Medicinal chemistry teams synthesizing analogs within this patent space must procure the (R)-enantiomer specifically; the (S)-enantiomer generates the incorrect stereoisomer at the piperidine attachment point, rendering the resulting drug candidate structurally divergent from the patented pharmacophore. The documented kilogram-scale production capability (CapotChem) supports progression from medicinal chemistry (gram-scale) through preclinical development (kilogram quantities) [1].

Asymmetric Synthesis of CNS-Targeted Piperidine-Derived Drug Candidates

Piperidine scaffolds are foundational in CNS drug discovery, and the (R)-configured ethyl acetate side chain provides a chiral handle for diastereoselective transformations. The hydrochloride salt's white solid physical form ensures accurate stoichiometric dispensing (±0.1 mg precision on standard analytical balances), critical for reaction optimization studies where sub-stoichiometric catalyst or reagent loadings are evaluated. The published scalable synthesis (Zhu et al., 76% overall yield) provides a validated route for in-house scale-up if commercial supply is interrupted [2].

Chiral Building Block Procurement for Parallel Library Synthesis

For medicinal chemistry groups running parallel synthesis or DNA-encoded library (DEL) construction requiring a stereochemically defined piperidine-3-acetic acid ester, the (R)-enantiomer offers unambiguous stereochemical identity traceable through its unique MDL number (MFCD09955432) and InChIKey. Multi-vendor availability (Sigma Aldrich, CapotChem, AKSci, Chemenu) at 95-98% purity enables competitive quotation and mitigates single-supplier dependency. The moisture specification (≤0.5%) from CapotChem is particularly relevant for amide coupling or ester hydrolysis reactions where water content must be controlled to prevent side reactions [3].

Process Chemistry Development and Salt Screening for Piperidine-Containing APIs

The hydrochloride salt serves as both a protected form of the piperidine nitrogen (preventing N-alkylation side reactions) and a pre-formed salt for direct use in reaction sequences. Process chemists evaluating salt forms for late-stage intermediates can benchmark against the free base (CAS 188883-57-0, liquid) and other salt variants; the solid hydrochloride offers superior filtration, drying, and handling characteristics on pilot-plant scale. The computed LogP difference (Δ ≈ 0.62 between salt and free base) informs solvent selection for extractive workup and crystallization development .

Quote Request

Request a Quote for (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.